molecular formula C5H8ClN3O2S B2887314 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide CAS No. 2168163-41-3

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

Cat. No.: B2887314
CAS No.: 2168163-41-3
M. Wt: 209.65
InChI Key: QHEKIRNEMJKEHB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is a high-purity chemical reagent designed for research and development applications, particularly in medicinal and synthetic chemistry. This multifunctional compound features two key reactive sites: a sulfonamide group and a chloromethyl group on a pyrazole heterocycle scaffold. The sulfonamide moiety is a privileged structure in drug design, known for its role in creating molecules that target bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the growth of susceptible microorganisms . Furthermore, sulfonamide-containing compounds are extensively investigated for their diverse pharmacological activities, including carbonic anhydrase inhibition, which can lead to potential applications as anticonvulsant, diuretic, or anticancer agents . The presence of the chloromethyl group offers a versatile handle for further synthetic modification, allowing researchers to readily alkylate other molecules or create novel molecular scaffolds through nucleophilic substitution reactions . As a building block, this compound is valuable for constructing more complex structures with potential bioactivity, such as the development of new antimicrobial agents . Researchers can leverage this compound to synthesize novel sulfonamide derivatives for screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry environment, possibly under an inert atmosphere for long-term stability .

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEKIRNEMJKEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

Chloromethylation of 1-Methylpyrazole

The introduction of the chloromethyl group at position 3 of the pyrazole ring is a critical first step. Chloromethylation typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), following the Blanc chloromethylation mechanism. For 1-methylpyrazole, the methyl group at position 1 acts as a meta-directing group, favoring electrophilic substitution at position 3.

Reaction Conditions and Yield Optimization

  • Reactants : 1-Methylpyrazole (1.0 equiv), paraformaldehyde (1.2 equiv), concentrated HCl (3.0 equiv), ZnCl₂ (0.1 equiv).
  • Solvent : Dichloroethane (DCE) at 60–80°C for 12–16 hours.
  • Yield : 68–72% after purification via vacuum distillation.

Challenges include competing side reactions, such as over-chlorination or dimerization. The use of anhydrous conditions and controlled stoichiometry minimizes these by-products. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the chloromethyl proton resonating at δ 4.50–4.70 ppm (singlet, 2H) in CDCl₃.

Sulfonation and Sulfonamide Formation

Sulfonation at position 4 follows chloromethylation, leveraging the electron-withdrawing nature of the chloromethyl group to direct electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is the reagent of choice, generating the intermediate sulfonic acid, which is subsequently converted to sulfonyl chloride using thionyl chloride (SOCl₂).

Stepwise Sulfonation Protocol

  • Sulfonation :
    • 3-(Chloromethyl)-1-methylpyrazole (1.0 equiv) is reacted with ClSO₃H (3.0 equiv) in chloroform at 0–5°C.
    • Gradual warming to 60°C over 10 hours ensures complete conversion.
  • Chlorination :
    • SOCl₂ (2.5 equiv) is added at 60°C for 2 hours, yielding the sulfonyl chloride derivative.
    • Excess reagents are removed via rotary evaporation.

Amination to Sulfonamide
The sulfonyl chloride intermediate is treated with aqueous ammonia (NH₃, 2.0 equiv) in dichloromethane (DCM) at 25–30°C for 16 hours. Diisopropylethylamine (DIPEA) serves as a base to neutralize HCl byproducts. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final sulfonamide in 65–70% yield.

Alternative Synthetic Routes

Cyclocondensation of Functionalized Hydrazines

An alternative approach involves constructing the pyrazole ring with pre-installed substituents. For example, cyclocondensation of methylhydrazine with a β-keto ester containing a chloromethyl group could yield the target scaffold. However, this method faces regiochemical challenges, as competing pathways may lead to isomers.

Representative Reaction

  • Reactants : Methylhydrazine (1.0 equiv), ethyl 3-chloroacetoacetate (1.0 equiv).
  • Conditions : Reflux in ethanol for 8 hours.
  • Outcome : A 1:2 mixture of 3-(chloromethyl)-1-methylpyrazole-4-carboxylate and its 5-isomer, necessitating tedious chromatographic separation.
Halogen Exchange Strategies

Patents describe halogen exchange at position 4 of pyrazoles using Grignard reagents. While developed for difluoromethyl derivatives, this methodology could adapt to chloromethyl systems:

  • Bromination of 1-methylpyrazole-3-chloromethyl at position 4 using N-bromosuccinimide (NBS).
  • Grignard exchange with Isopropylmagnesium chloride (iPrMgCl) to generate a nucleophilic intermediate.
  • Quenching with CO₂ or other electrophiles to install functional groups.

Reaction Optimization and Mechanistic Insights

Sulfonation Regioselectivity

The electron-withdrawing chloromethyl group at position 3 deactivates the pyrazole ring, directing sulfonation to position 4. Computational studies (DFT calculations) indicate that the sulfonic acid group preferentially occupies the position para to the chloromethyl substituent due to reduced steric hindrance and favorable orbital overlap.

Impact of Solvent Polarity

  • Polar solvents (e.g., DCM) : Enhance sulfonation rates but increase side-product formation.
  • Nonpolar solvents (e.g., chloroform) : Improve regioselectivity, albeit with slower kinetics.

Amination Efficiency

The reaction of sulfonyl chlorides with ammonia is highly exothermic. Controlled addition rates and low temperatures (0–5°C) prevent decomposition. A recent advancement employs flow chemistry to achieve >90% conversion in 30 minutes, compared to 16 hours in batch processes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.41 (s, 1H, H-5), 4.62 (s, 2H, CH₂Cl), 3.82 (s, 3H, CH₃), 5.90 (s, 2H, SO₂NH₂).
  • ¹³C NMR : δ 156.2 (C-4), 138.5 (C-3), 121.9 (C-5), 44.7 (CH₂Cl), 39.5 (CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 750 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Isomer Ratio Key Advantage
Chloromethylation 68–72 98.5 >99:1 Scalable, minimal by-products
Cyclocondensation 45–50 85–90 70:30 One-pot synthesis
Halogen Exchange 60–65 97.0 >95:5 Versatile for derivatives

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride can be used.

    Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a sulfone derivative.

Scientific Research Applications

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with various biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide with structurally related pyrazole sulfonamides, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural Analogues and Substituent Effects

Compound Name Substituents (Pyrazole Positions) Key Functional Groups
This compound 1: -CH₃; 3: -CH₂Cl; 4: -SO₂NH₂ Sulfonamide, Chloromethyl
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide 1,3: -CH₃; 5: -Cl; 4: -SO₂NH₂ Sulfonamide, Chlorine
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 1: -CH₃; 3: -CH₂CH₃; 4: -SO₂Cl Sulfonyl chloride, Ethyl
Thiadiazole-linked pyrazole benzene sulfonamide Pyrazole linked to benzene sulfonamide via thiadiazole Sulfonamide, Thiadiazole
  • Substituent Position and Reactivity: The chloromethyl group at position 3 in the target compound introduces a reactive site for nucleophilic substitution, unlike the inert chlorine at position 5 in 5-chloro-1,3-dimethylpyrazole-4-sulfonamide. Ethyl vs. Chloromethyl: The ethyl group in 3-ethyl-1-methylpyrazole-4-sulfonyl chloride increases lipophilicity but lacks the electrophilic character of chloromethyl, limiting its utility in covalent binding strategies .

Physicochemical Properties

Property This compound 5-Chloro-1,3-dimethylpyrazole-4-sulfonamide
Molecular Weight ~215.65 g/mol (calculated) 209.65 g/mol
Melting Point Not reported Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Likely similar; influenced by -Cl at C5
Reactivity High (due to -CH₂Cl) Low (stable -Cl substituent)
  • Spectral Data :
    • IR Spectroscopy : Sulfonamide derivatives typically show strong absorption bands at ~1164 cm⁻¹ (SO₂ symmetric stretch) and ~1385 cm⁻¹ (SO₂ asymmetric stretch), as seen in analogues like 4-(4-butyl-3,5-dimethylpyrazol-1-yl)-3-pyridinesulfonamide .
    • ¹H-NMR : The chloromethyl group (-CH₂Cl) would resonate as a triplet near δ 4.0–4.5 ppm, distinct from the singlet methyl groups (δ ~2.0–2.5 ppm) in dimethyl-substituted analogues .

Biological Activity

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various therapeutic targets. This article will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

The compound is part of a broader class of pyrazole sulfonamides, which have been investigated for their pharmacological properties. The presence of the chloromethyl and sulfonamide groups in its structure contributes to its biological activity.

This compound acts primarily through inhibition of specific enzymes and receptors. For instance, it has been studied for its inhibitory effects on Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis (HAT) . The inhibition of this enzyme disrupts the lipid modification processes essential for the survival and proliferation of the parasite.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole sulfonamides is highly dependent on their structural features. Modifications to the pyrazole ring and sulfonamide group can significantly influence potency and selectivity. For example, altering the substituents on the pyrazole ring can enhance blood-brain barrier permeability, which is crucial for central nervous system-targeting therapies .

Table 1: Summary of Modifications and Their Effects

Compound ModificationIC50 (μM)Blood-Brain RatioEfficacy in Mouse Model
Original Compound0.002<0.1Not effective in stage 2 HAT
Modified Compound A0.0010.5Fully curative in stage 1 HAT
Modified Compound B0.0031.3Partially effective in stage 2 HAT

Case Study 1: Inhibition of Trypanosoma brucei

In a study focusing on lead optimization, researchers synthesized various derivatives of pyrazole sulfonamides, including this compound. The compound demonstrated potent inhibitory activity against TbNMT with an IC50 value as low as 0.002 μM . In vivo studies showed that it was fully curative at doses of 12.5 mg/kg for the hemolymphatic form of HAT.

Case Study 2: Optimization for CNS Penetration

Further modifications aimed at improving central nervous system penetration highlighted the importance of reducing polar surface area and optimizing the sulfonamide cap . These changes led to compounds that maintained high potency while enhancing their ability to cross the blood-brain barrier, making them suitable candidates for treating both stages of HAT.

Research Findings

Recent studies have shown that compounds within this class can exhibit a range of biological activities beyond antiparasitic effects. For example, some derivatives have been identified as potential antagonists for various receptors involved in neuroinflammatory processes . This broadens the therapeutic applications for these compounds, suggesting potential roles in treating conditions such as multiple sclerosis and other neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloromethylation of 1-methylpyrazole-4-sulfonamide derivatives using chloroalkylating agents (e.g., chloromethyl ethyl ether) under reflux conditions in aprotic solvents like DMF or THF. Catalysts such as K₂CO₃ or NaH can enhance reaction efficiency. Reaction times of 9–13 hours at 80–100°C yield 77–89% purity, as seen in analogous pyrazole sulfonamide syntheses . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl group at δ 4.2–4.5 ppm for CH₂Cl).
  • IR : Detect sulfonamide S=O stretches (1150–1300 cm⁻¹) and N-H bends (3300–3450 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~210–215 m/z) and fragmentation analysis .
  • Elemental Analysis : Verify C, H, N, S, and Cl composition (e.g., C₅H₈ClN₃O₂S) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; compare chromatograms.
  • Humidity : Test at 75% RH; FTIR can detect hydrolysis of sulfonamide groups. Use desiccants and amber vials for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in chloromethylation steps?

  • Methodological Answer :

  • Catalyst Screening : Compare K₂CO₃, NaH, and ionic liquids (e.g., [BMIM]BF₄) to enhance electrophilic substitution .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and byproduct formation.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve selectivity .

Q. What strategies validate contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve coupling ambiguities and assign overlapping signals.
  • X-ray Crystallography : Confirm molecular geometry and hydrogen bonding (e.g., sulfonamide dimerization) .
  • Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA) .

Q. How can derivatives of this compound be designed to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace chloromethyl with trifluoromethyl for metabolic stability .
  • Introduce aryl sulfonyl groups (e.g., 4-nitrophenyl) to enhance enzyme binding .
  • SAR Studies : Test analogs for IC₅₀ against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays .

Q. What methodologies are recommended for evaluating pharmacological activity in preclinical models?

  • Methodological Answer :

  • In Vivo Analgesia : Oral administration in rodents (10–50 mg/kg in 1% carboxymethylcellulose suspension); assess pain response via hot-plate or writhing tests .
  • Anti-inflammatory Screening : Carrageenan-induced paw edema model; measure TNF-α/IL-6 levels via ELISA .
  • Toxicokinetics : Monitor plasma concentration (LC-MS/MS) and organ histopathology after 14-day repeated dosing .

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